molecular formula C3H5BN2O3 B3284285 (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid CAS No. 782452-17-9

(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid

Cat. No.: B3284285
CAS No.: 782452-17-9
M. Wt: 127.90 g/mol
InChI Key: RRORPWYKMFLSST-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid is a boronic acid derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which undergoes oxidative cyclization to yield the oxadiazole ring . The boronic acid group can then be introduced via hydrolysis of aryltrifluoroboronate salts in the presence of silica .

Industrial Production Methods

Industrial production methods for (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid are not well-documented in the literature. the general approach would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid depends on its specific application. In medicinal chemistry, its derivatives may inhibit specific enzymes or interact with molecular targets involved in disease pathways. For example, boronic acid derivatives are known to inhibit proteasomes, which are involved in protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 3-position of the oxadiazole ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O3/c1-2-5-3(4(7)8)9-6-2/h7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRORPWYKMFLSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=NO1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725941
Record name (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782452-17-9
Record name (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Reactant of Route 2
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Reactant of Route 3
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Reactant of Route 4
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Reactant of Route 5
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid

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